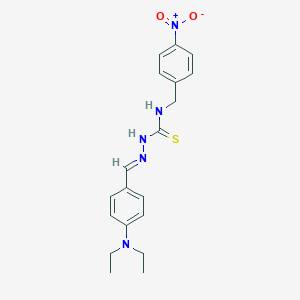

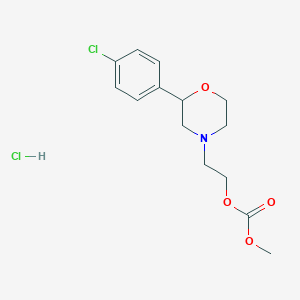

![molecular formula C18H26N2O2 B070652 Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 185527-11-1](/img/structure/B70652.png)

Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The asymmetric synthesis of structurally similar compounds involves key steps such as diastereoselective reduction and efficient isomerization under basic conditions. For instance, the synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, demonstrates the complexity and efficiency required in these processes (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclic amino acid esters and related compounds can be elucidated through techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, indicative of the complexity of such molecules (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

The compound and its analogs participate in various chemical reactions, including intramolecular lactonization, regioselective alkylation, and Curtius rearrangement. These reactions are pivotal for generating structures with high biological activity and specificity (Kim Huard et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can significantly influence their reactivity and utility in synthesis. X-ray crystallography provides detailed information on molecular and crystal structure, critical for understanding the compound's behavior in various chemical environments (C. Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stability, and interaction with various reagents, are essential for the compound's application in synthesis. Studies on similar compounds have shown that modifications at the molecular level can significantly alter their chemical behavior, providing insights into the design of new compounds with desired properties (R. Freund & W. Mederski, 2000).

Applications De Recherche Scientifique

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

A study detailed the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting a novel synthetic strategy that incorporates a tert-butyl pyrazolospirolactam core. This approach is pivotal for generating potent analogues of ACC inhibitors, emphasizing the compound's significance in medicinal chemistry (Huard et al., 2012).

Molecular Structure Characterization

Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the value of structural determination via single crystal X-ray diffraction analysis. This work underscores the importance of precise structural characterization in developing novel compounds (Moriguchi et al., 2014).

Synthesis of Substituted Piperidines

Research on tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduced a new scaffold for substituted piperidines, vital for pharmacological studies. The study showcases how innovative synthetic methods can pave the way for the development of new therapeutic agents (Harmsen et al., 2011).

Nociceptin Antagonists Intermediate

A practical asymmetric synthesis method was developed for a crucial intermediate in nociceptin antagonists' synthesis. This work highlights the synthesis's efficiency and practicality, providing a pathway for large-scale production of enantiomerically pure compounds (Jona et al., 2009).

Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives

A method for preparing tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of these compounds in synthesizing derivatives relevant to biochemistry and pharmaceuticals. This study emphasizes the compounds' role as building blocks in synthetic organic chemistry (Marin et al., 2004).

Mécanisme D'action

Target of Action

The primary targets of “Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” are currently unknown. This compound is a complex molecule and its interaction with biological systems could be multifaceted .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes

Biochemical Pathways

The compound could potentially interact with various biochemical pathways due to its complex structure . More research is needed to identify the specific pathways affected and their downstream effects.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the complexity of the compound, it is likely that it could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how “Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” interacts with its targets and performs its function .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMIQWNSSBRSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594227 |

Source

|

| Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

185527-11-1 |

Source

|

| Record name | tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

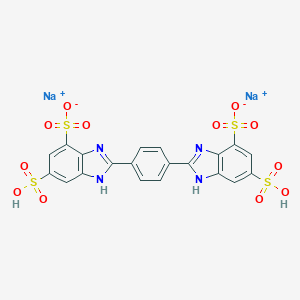

![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)

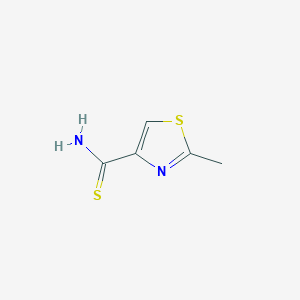

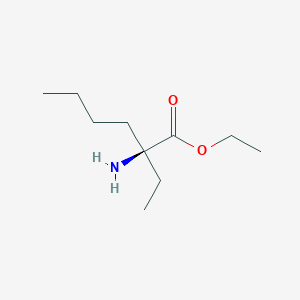

![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)

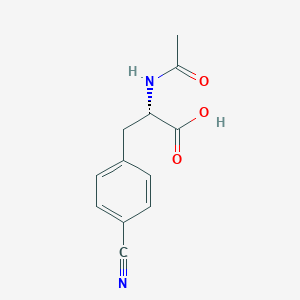

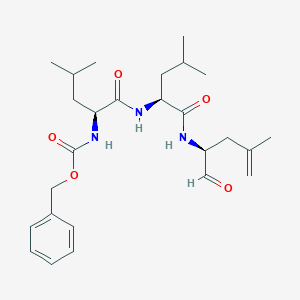

![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)

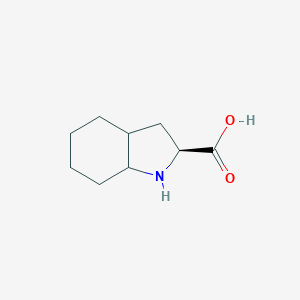

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)

![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)